molecular formula C11H10O2S B2960894 Ethyl 1-benzothiophene-3-carboxylate CAS No. 19156-49-1

Ethyl 1-benzothiophene-3-carboxylate

Cat. No.: B2960894
CAS No.: 19156-49-1
M. Wt: 206.26
InChI Key: AYWFFQGZZINDPZ-UHFFFAOYSA-N
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Description

Ethyl 1-benzothiophene-3-carboxylate is a heterocyclic compound with the molecular formula C11H10O2S. It is a derivative of benzothiophene, which is a sulfur-containing aromatic compound. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiophene derivatives .

Scientific Research Applications

Ethyl 1-benzothiophene-3-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Ethyl 1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 1-benzothiophene-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The compound can be synthesized through various methods, often involving palladium-catalyzed reactions. For instance, a recent study detailed a carbonylative approach using simple building blocks to produce benzothiophene-3-carboxylic esters, including this compound, with yields ranging from 57% to 83% . This method highlights the efficiency of palladium catalysts in organic synthesis.

Biological Activity

Antimicrobial Properties:
this compound exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of benzothiophene compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL against multidrug-resistant strains .

Anticancer Activity:
Research has indicated that compounds related to this compound may have anticancer properties. A study focusing on similar thiophene derivatives found that they could inhibit the proliferation of cancer cell lines, promoting apoptosis through mechanisms involving the RhoA/ROCK signaling pathway . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzothiophene ring enhance its anticancer efficacy.

Anti-inflammatory Effects:
Thiophene derivatives are known for their anti-inflammatory properties. This compound has been associated with analgesic and anti-inflammatory activities, making it a candidate for further research in pain management therapies .

Table 1: Synthesis Yields of Benzothiophene Derivatives

Compound NameYield (%)Reaction Conditions
This compound57-83PdI2/KI catalysis in ROH solvent
Methyl benzothiophene-3-carboxylate76PdI2/KI catalysis, varied substituents
Benzothiophene-3-carboxylic acid derivative61Acylation with chloroacetyl chloride

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

Compound NameMIC (μg/mL)Bacterial Strain
This compound32E. coli
Methyl benzothiophene-3-carboxylic acid16MRSA
Benzothiophene derivative b198Multidrug-resistant E. coli

Case Studies

  • Study on Anticancer Activity:
    A study evaluated the effects of ethyl benzothiophene derivatives on MDA-MB-231 breast cancer cells. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis via the RhoA/ROCK pathway, suggesting a potential therapeutic application in cancer treatment .
  • Antimicrobial Efficacy Evaluation:
    In another study, various derivatives of ethyl benzothiophene were tested against common bacterial pathogens. The results showed promising antibacterial activity, particularly against resistant strains, highlighting the need for further exploration in drug development .

Properties

IUPAC Name

ethyl 1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWFFQGZZINDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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